molecular formula C13H13NO2 B1608062 8-Ethyl-2-methylquinoline-4-carboxylic acid CAS No. 288151-72-4

8-Ethyl-2-methylquinoline-4-carboxylic acid

Cat. No.: B1608062
CAS No.: 288151-72-4
M. Wt: 215.25 g/mol
InChI Key: JNKCJGCFXQNMTM-UHFFFAOYSA-N
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Description

8-Ethyl-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO2/c1-3-9-5-4-6-10-11 (13 (15)16)7-8 (2)14-12 (9)10/h4-7H,3H2,1-2H3, (H,15,16) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 215.25 .

Scientific Research Applications

Antibacterial Activity

8-Ethyl-2-methylquinoline-4-carboxylic acid and its derivatives have been extensively studied for their antibacterial properties. For instance, a study on the structure-activity relationships of antibacterial quinoline carboxylic acids revealed that certain polysubstituted derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming oxolinic acid in terms of antibacterial effectiveness (Koga et al., 1980). This finding underscores the compound's potential as a base for developing new antibacterial agents.

Chemical Synthesis and Functionalization

The compound has also been a focal point in the development of novel chemical synthesis and functionalization methods. A notable advancement is the auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds, leveraging carboxylic acid derivatives of 8-aminoquinoline amide substrates. This methodology enables selective functionalization of primary sp3 C-H bonds and has been applied in the synthesis of complex organic molecules, highlighting its utility in organic chemistry and drug development (Shabashov & Daugulis, 2010).

Anticancer Activity

Research into the anticancer activity of quinoline-3-carboxylic acid derivatives has yielded promising results, particularly in the context of breast cancer. A study synthesized new derivatives and tested their efficacy against the MCF-7 breast cancer cell line, identifying several compounds with significant anticancer activity. This suggests the potential of these derivatives as therapeutic agents for breast cancer treatment (Gaber et al., 2021).

Corrosion Inhibition

Another interesting application of quinoline derivatives is in the field of corrosion inhibition. A study on the synthesis and evaluation of 8-hydroxyquinoline-based compounds as corrosion inhibitors for carbon steel in hydrochloric acid solution demonstrated their effectiveness. The compounds showed mixed-type inhibition behavior and adhered to the carbon steel surface following the Langmuir adsorption isotherm. This work indicates the potential of these compounds in protecting industrial materials against corrosion (Faydy et al., 2019).

Safety and Hazards

The safety data sheet (SDS) for 8-Ethyl-2-methylquinoline-4-carboxylic acid can provide detailed information on its safety and hazards .

Properties

IUPAC Name

8-ethyl-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKCJGCFXQNMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364160
Record name 8-ethyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-72-4
Record name 8-ethyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester (0.205 g) and 5N HCl combined and the solution boiled for 7 h. Solvent was removed at reduced pressure to give the title compound (0.195 g) as a yellow solid. m/z (API+): 216 (MH+), 214 (API−) 214(M-H).
Name
8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester
Quantity
0.205 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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